molecular formula C16H17N3OS B7591019 2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide

2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No. B7591019
M. Wt: 299.4 g/mol
InChI Key: BYQXXHKNIOTHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide” is a derivative of quinazoline . Quinazoline derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a phenyl group attached to a tetrahydroquinazolin-4-yl moiety, which is further linked to an acetamide group via a sulfanyl bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide” can be inferred from its structure. It has a molecular weight of 334.4 g/mol, and its computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .

Future Directions

The future directions for research on “2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide” and similar compounds could include further exploration of their biological activities and potential applications . More detailed studies on their synthesis, chemical reactions, and mechanisms of action could also be beneficial.

properties

IUPAC Name

2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c17-14(20)10-21-16-12-8-4-5-9-13(12)18-15(19-16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQXXHKNIOTHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.